4-Hydroxybenzoylcholine

説明

Historical Context of Discovery and Initial Characterization

The journey of 4-hydroxybenzoylcholine from an unknown natural compound to a well-characterized molecule is a testament to the advancements in analytical and phytochemical research methodologies.

Early Identification as a Natural Product

This compound was first identified as a natural product in the plant species Sinapis alba, commonly known as white mustard. biocrick.comkisti.re.kr Early investigations into the chemical constituents of this plant revealed the presence of a variety of choline (B1196258) esters. biocrick.comchemfaces.com These initial findings laid the groundwork for more detailed studies to isolate and identify the specific compounds within this class.

Original Isolation and Confirmation Studies

Subsequent research focused on the isolation and structural elucidation of the various choline esters present in Sinapis alba. Through the application of a modified ion-exchange technique, researchers were able to effectively separate choline esters and amines from other phenolic compounds present in the plant extracts. biocrick.comchemfaces.com This allowed for the isolation of this compound. The identity of this newly isolated natural product was then definitively confirmed through comparison with synthetically prepared reference compounds. biocrick.comchemfaces.com Further confirmation of its structure was achieved through mass spectrometry, with the collision-induced dissociation (CID) mass spectrum of the natural compound matching that of the synthetic standard, showing characteristic fragment ions at m/z 165, 121, and 93. nih.govresearchgate.net

Academic Relevance and Research Significance

The discovery and characterization of this compound have had a significant impact on several areas of scientific inquiry. Its unique chemical structure and biological origin make it a valuable tool for researchers.

Position within Choline Esters Research

This compound is classified as a choline ester, a group of compounds known for their diverse biological activities. biocrick.combiosynth.com Research on choline esters is crucial for understanding various physiological processes. Within this context, this compound serves as an important representative of naturally occurring aromatic choline esters. researchgate.netresearchgate.net Studies on its distribution in various plant species, alongside other choline esters like sinapine (B1681761), feruloylcholine, and isoferuloylcholine, have provided valuable insights into the chemotaxonomy of the Cruciferae family. researchgate.netresearchgate.net The qualitative and quantitative distribution patterns of these compounds have been shown to be genus-characteristic, suggesting their utility as taxonomic markers. researchgate.netresearchgate.net

Interdisciplinary Research Connections (e.g., plant science, biochemistry, metabolomics)

The significance of this compound extends beyond basic phytochemical research, with strong connections to plant science, biochemistry, and the burgeoning field of metabolomics.

In plant science , the study of this compound contributes to a deeper understanding of plant secondary metabolism. ubc.ca Its presence in seeds, and to a lesser extent in seedlings, leaves, and inflorescences, points to specific roles in plant development and defense. biocrick.comchemfaces.com For instance, research on Arabidopsis thaliana mutants has shown that deficiencies in flavonoid biosynthesis can lead to an increased accumulation of phenolic choline esters, including this compound. nih.govoup.com This suggests a complex interplay between different metabolic pathways within the plant. nih.govoup.com

From a biochemical perspective, the biosynthesis of this compound is an area of active investigation. It is hypothesized that its synthesis involves the cleavage of two carbon atoms from the side chain of precursor cinnamic acids, followed by conjugation to choline. oup.com Understanding the enzymes and regulatory mechanisms involved in this process is a key area of future research.

In the field of metabolomics , this compound has emerged as a significant biomarker in various studies. Metabolomic analyses of plant seeds, such as those from Camelina sativa, have included this compound in the broader profiling of specialized metabolites. biorxiv.org Furthermore, its detection in human metabolome studies has opened up new avenues of research. hmdb.cametabolomicsworkbench.orgmitoproteome.org For example, altered levels of this compound have been associated with gut dyshomeostasis in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. mdpi.com These findings highlight the potential of this compound as a biomarker for studying complex biological systems and disease states.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5094-31-5 | biocrick.comchemfaces.combiosynth.com |

| Molecular Formula | C12H18NO3+ | biosynth.comhmdb.ca |

| Molecular Weight | 224.28 g/mol | biosynth.com |

| Melting Point | 202.26 °C | biosynth.com |

| Boiling Point | 477.87 °C | biosynth.com |

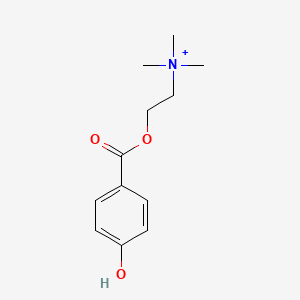

Structure

3D Structure

特性

IUPAC Name |

2-(4-hydroxybenzoyl)oxyethyl-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-13(2,3)8-9-16-12(15)10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPAICNRGIBFJT-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18NO3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198970 | |

| Record name | 4-Hydroxybenzoylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5094-31-5 | |

| Record name | p-Hydroxybenzoylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5094-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybenzoylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005094315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxybenzoylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxybenzoylcholine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/794QT4G4B2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (4-Hydroxybenzoyl)choline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biosynthesis

Distribution in Biological Systems

Presence in Sinapis alba (White Mustard)

4-Hydroxybenzoylcholine is a known constituent of Sinapis alba, commonly known as white mustard. neist.res.inwikipedia.org This plant, belonging to the Brassicaceae family, is cultivated for its seeds which are used to produce the popular yellow table mustard. wikipedia.org The seeds of S. alba contain sinalbin, a glucosinolate that contributes to their characteristic pungent taste. wikipedia.orgnih.gov Alongside other choline (B1196258) esters, this compound is part of the complex chemical profile of this widely utilized plant. neist.res.inresearchgate.net

Identification in other Brassica Species

The distribution of this compound extends to other species within the Brassica genus. The qualitative and quantitative patterns of various choline esters, including this compound, are considered to be characteristic of different genera within the Cruciferae (Brassicaceae) family, suggesting their utility in chemotaxonomy. researchgate.net While sinapine (B1681761) is a more ubiquitously found choline ester in Brassica plants, the presence of other esters like this compound has also been reported in rapeseed. nih.govcabidigitallibrary.org The capacity of different Brassica species to accumulate and store these aromatic choline esters in their seeds can be quite variable. researchgate.net

Accumulation in Arabidopsis thaliana Mutants

Studies on mutants of the model plant Arabidopsis thaliana have provided significant insights into the biosynthesis and accumulation of this compound. Specifically, research on transparent testa4 (tt4) mutants, which are deficient in the enzyme chalcone (B49325) synthase, has shown a strong accumulation of this compound and its 4-O-hexoside. nih.gov Chalcone synthase is a key enzyme at the entry point of the flavonoid biosynthesis pathway. nih.gov Its deficiency in tt4 mutants leads to a metabolic shift, redirecting precursors from the phenylpropanoid pathway towards the synthesis of other compounds, including phenolic choline esters like this compound. nih.gov This accumulation suggests that p-coumarate or p-coumaroyl-CoA are likely precursors to this compound. nih.gov

Occurrence in Panax notoginseng Roots

Metabolomic analysis has identified this compound in the roots of Panax notoginseng, a plant highly valued in traditional Chinese medicine. nih.govresearchgate.netfrontiersin.org Comparative studies between different types of P. notoginseng roots have highlighted variations in their chemical profiles. In one such study comparing creamy yellow (HS) and purple (ZS) roots, this compound was found to have the highest differential accumulation, with significantly higher levels in the ZS type. nih.gov This finding underscores the diverse metabolic capabilities of this plant and the differential distribution of specific compounds within its varieties.

Precursors and Metabolic Pathways

Involvement of Phenylpropanoid Pathways

The biosynthesis of this compound is intricately linked to the phenylpropanoid pathway, a major route in plant secondary metabolism. nih.govfrontiersin.orgresearchgate.net This pathway begins with the amino acid L-phenylalanine and produces a wide array of compounds, including flavonoids, lignins, and phenolic acids. frontiersin.orgresearchgate.net Key enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) are central to the initial steps, converting phenylalanine into p-coumaroyl-CoA. nih.govfrontiersin.orgresearchgate.net

The accumulation of this compound in Arabidopsis thaliana tt4 mutants strongly points to p-coumarate or p-coumaroyl-CoA as its precursors. nih.gov The proposed biosynthetic route involves the shortening of the C3 side chain of a precursor cinnamic acid, followed by conjugation to choline. nih.gov This connection highlights the metabolic plasticity within plants, where the blockage of one branch of the phenylpropanoid pathway, such as flavonoid synthesis, can lead to an increased flux of precursors into other branches, resulting in the accumulation of compounds like this compound. nih.govpsu.edu

Role of p-Coumarate or p-Coumaroyl-CoA as Biosynthetic Intermediates

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route in plant metabolism responsible for producing a wide array of secondary metabolites. The direct precursors for the benzoyl moiety of this compound are p-coumarate and its activated form, p-coumaroyl-coenzyme A (CoA). oup.comresearchgate.net This was strongly suggested by studies on Arabidopsis thaliana mutants deficient in chalcone synthase (tt4), the enzyme that diverts p-coumaroyl-CoA into the flavonoid biosynthesis pathway. oup.comnih.gov In these mutants, the block in flavonoid production leads to a significant accumulation of other p-coumarate-derived compounds, including this compound and its glycosylated forms. oup.com This accumulation indicates that p-coumaroyl-CoA, when not utilized for flavonoid synthesis, is redirected towards alternative pathways, one of which leads to the formation of this compound. nih.gov

p-Coumaroyl-CoA is a critical hub in plant secondary metabolism, serving as a precursor for lignin, flavonoids, and various other phenolic compounds. researchgate.netresearchgate.net Its formation from the amino acid L-phenylalanine is catalyzed by a sequence of three core enzymes: phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). researchgate.net The accumulation of this compound in pathway mutants provides clear evidence of its origin from this central intermediate. oup.com

Cleavage and Conjugation Mechanisms

The transformation of p-coumaroyl-CoA (a C9 compound) into the C7 benzoyl group of this compound requires the shortening of its three-carbon propanoic acid side chain. The proposed mechanism involves the cleavage of two carbon atoms from this side chain. nih.gov This process is hypothesized to occur through a pathway analogous to the β-oxidation of fatty acids. nih.gov This chain-shortening reaction can proceed through either a CoA-dependent β-oxidative route or potentially through non-oxidative routes.

Following the cleavage of the side chain to yield a 4-hydroxybenzoyl-CoA intermediate, the final step in the biosynthesis is a conjugation reaction. In this step, the 4-hydroxybenzoyl group is transferred from its CoA ester to a choline molecule, forming the final product, this compound. nih.gov

Enzymatic Contributions to Biosynthesis

The conversion of p-coumaroyl-CoA to this compound is not a spontaneous process but is facilitated by a series of specific enzymes, primarily associated with the peroxisome.

Peroxisomal β-Oxidation Pathway Involvement

The leading hypothesis for the shortening of the p-coumaroyl-CoA side chain is its entry into the peroxisomal β-oxidation pathway. This core metabolic process, best known for degrading fatty acids, is also utilized by plants to metabolize other acyl-CoAs, including intermediates of the phenylpropanoid pathway. The pathway involves a cycle of four enzymatic reactions—oxidation, hydration, oxidation, and thiolytic cleavage—that sequentially shorten the acyl chain by two carbons per cycle. In the case of p-coumaroyl-CoA, a single turn of this cycle is sufficient to remove two carbons from the propanoic acid side chain, yielding 4-hydroxybenzoyl-CoA.

Role of ATP-binding Cassette Transporters (e.g., COMATOSE)

For p-coumaroyl-CoA, which is synthesized in the cytoplasm, to be metabolized via the β-oxidation pathway, it must first be transported into the peroxisome. This transport across the peroxisomal membrane is an active process mediated by ATP-binding cassette (ABC) transporters. The Arabidopsis transporter COMATOSE (CTS), also known as PXA1, is a key player in this process. It is responsible for importing a range of substrates into the peroxisome, including fatty acids and hormone precursors. Research has shown that COMATOSE is capable of transporting p-coumaroyl-CoA, thereby facilitating its entry into the peroxisomal β-oxidation machinery for subsequent chain shortening.

Contribution of Multifunctional Proteins (e.g., ABNORMAL INFLORESCENCE MERISTEM, MULTIFUNCTIONAL PROTEIN2)

Once inside the peroxisome, the β-oxidation of p-coumaroyl-CoA is carried out by a set of core enzymes. In Arabidopsis, two multifunctional proteins (MFPs) are central to this process: ABNORMAL INFLORESCENCE MERISTEM (AIM1) and MULTIFUNCTIONAL PROTEIN 2 (MFP2). These proteins each catalyze two of the four steps in the β-oxidation cycle: the hydration and subsequent dehydrogenation of the acyl-CoA intermediate. Their involvement is crucial for processing the substrate to prepare it for the final cleavage step.

Significance of 3-Ketoacyl Coenzyme A Thiolases (e.g., KAT2)

The final and irreversible step of the β-oxidation cycle is the thiolytic cleavage of the 3-ketoacyl-CoA intermediate. This reaction is catalyzed by 3-ketoacyl-CoA thiolases. In Arabidopsis, the peroxisomal thiolase KAT2 (also known as PKT3) is a primary enzyme for this function. KAT2 cleaves the Cα-Cβ bond of the processed p-coumaroyl-CoA derivative, releasing acetyl-CoA and the chain-shortened product, 4-hydroxybenzoyl-CoA. This final enzymatic action completes the formation of the benzoyl moiety required for the synthesis of this compound.

Enzymatic Interactions and Biochemical Roles

Substrate Activity in Enzymatic Assays

4-Hydroxybenzoylcholine, as a choline (B1196258) ester, is structurally related to known substrates of cholinesterases, such as acetylcholine (B1216132) and benzoylcholine (B1199707). Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that catalyze the hydrolysis of choline esters. The enzymatic reaction breaks the ester bond, yielding choline and the corresponding carboxylic acid.

In enzymatic assays, the activity of cholinesterases can be determined by monitoring the rate of hydrolysis of a substrate. While benzoylcholine is a commonly used substrate for this purpose, the introduction of a hydroxyl group at the para-position of the benzoyl ring, as in this compound, can modify its interaction with the enzyme's active site. The hydrolysis of such substrates can be followed using various methods. For instance, a method has been developed using m-hydroxybenzoyl choline, where its hydrolysis by cholinesterase produces m-hydroxybenzoic acid. This product is then acted upon by m-hydroxybenzoate hydroxylase in the presence of NADPH, and the rate of NADPH consumption, measured by the decrease in absorbance, corresponds to the cholinesterase activity. google.com It is plausible that a similar coupled-enzyme assay could be employed for this compound.

The specificity of different cholinesterases for various substrates can differ. For example, some synthetic choline esters are designed to be more resistant to hydrolysis by acetylcholinesterase to prolong their effects in therapeutic contexts. jove.comjove.com The rate of hydrolysis of this compound by AChE versus BChE would depend on how the 4-hydroxybenzoyl moiety fits within the active sites of these respective enzymes.

p-Hydroxybenzoate hydroxylase (PHBH) is a well-studied bacterial flavoprotein that catalyzes the monooxygenation of p-hydroxybenzoate (4-hydroxybenzoate) to form 3,4-dihydroxybenzoate. wikipedia.org This reaction is a critical step in the degradation of aromatic compounds by various microorganisms. The catalytic cycle of PHBH is complex, involving the coenzymes NADPH and flavin adenine (B156593) dinucleotide (FAD). The process begins with the binding of the substrate (4-hydroxybenzoate) and NADPH to the enzyme. wikipedia.org The FAD cofactor is then reduced by NADPH, followed by the release of NADP+. Molecular oxygen subsequently binds to the reduced flavin-enzyme complex, leading to the formation of a hydroperoxyflavin intermediate, which is the hydroxylating agent. wikipedia.orgnih.gov

The substrate specificity of PHBH is relatively narrow, with the active site being optimized for 4-hydroxybenzoate. While the enzyme can act on some analogs, such as p-mercaptobenzoate, the bulky choline group of this compound would likely present a significant steric hindrance to its binding within the active site. nih.gov Therefore, it is not expected to be an efficient substrate for PHBH. If it were to bind, the enzymatic reaction would theoretically involve the hydroxylation of the aromatic ring, contingent upon the proper orientation for catalysis.

| Enzyme | Interaction Type | Reaction / Role | Coenzymes/Cofactors | Notes |

|---|---|---|---|---|

| Cholinesterases (AChE, BChE) | Substrate | Hydrolysis of the ester bond to yield choline and 4-hydroxybenzoic acid. | None | Used in assays to determine cholinesterase activity by monitoring product formation. |

| p-Hydroxybenzoate Hydroxylase (PHBH) | Likely Poor Substrate / Inhibitor | Potential hydroxylation of the benzoyl ring to a catechol structure. | NADPH, FAD | The bulky choline ester group likely hinders efficient binding to the active site. |

Hypothesized Choline-like Biological Activities

If this compound undergoes hydrolysis in a biological system, catalyzed by ubiquitous esterases, it would release free choline and 4-hydroxybenzoic acid. The liberated choline would be available to participate in several critical metabolic pathways.

A primary role of choline is as a precursor for the synthesis of acetylcholine, a key neurotransmitter in both the central and peripheral nervous systems. clevelandclinic.org Acetylcholine is involved in numerous functions, including muscle contraction, memory, and autonomic nervous system regulation. clevelandclinic.org The availability of choline can be a rate-limiting step in acetylcholine synthesis, thus the release of choline from this compound could potentially support cholinergic function.

Furthermore, choline is an essential component for the synthesis of phosphatidylcholine, a major phospholipid in cell membranes. Phosphatidylcholine is crucial for maintaining the structural integrity and fluidity of membranes, and it is also involved in lipid transport and signaling pathways.

Potential Interactions with Neurotransmitter Systems in Research Models

The potential interaction of this compound with neurotransmitter systems is primarily hypothesized through its identity as a choline ester. As a direct-acting cholinergic agonist, it could mimic the action of acetylcholine by binding to and activating muscarinic and nicotinic receptors. jove.com However, the bulky 4-hydroxybenzoyl group would significantly influence its affinity and efficacy at these receptors compared to acetylcholine itself.

In research models, the administration of choline esters can lead to a range of physiological responses mediated by the cholinergic system. nih.gov If this compound is hydrolyzed to choline, the resulting increase in choline levels could influence other neurotransmitter systems. There is a well-documented interplay between different neuronal systems in the central nervous system. For example, the cholinergic system is known to affect dopaminergic and noradrenergic neurons. nih.gov An increase in acetylcholine synthesis or cholinergic activity could, in turn, modulate the release and activity of other neurotransmitters like dopamine (B1211576) and serotonin. nih.gov However, direct studies on the effects of this compound on these broader neurotransmitter systems are lacking.

Investigated Antioxidant Properties in Research Contexts

The antioxidant properties of phenolic compounds are well-established. These properties are primarily attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals, thereby terminating damaging chain reactions. The 4-hydroxybenzoyl moiety of this compound contains such a phenolic hydroxyl group.

Analytical Methodologies in Research

Spectrometric Approaches

Mass spectrometry-based methods are central to the analysis of 4-Hydroxybenzoylcholine, offering detailed structural information and precise mass measurements.

Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC/ESI-QTOF-MS) for Metabolome Analysis

LC/ESI-QTOF-MS is a powerful platform for metabolome analysis, enabling the detection and identification of a wide array of compounds in complex samples. nih.gov This technique has been instrumental in identifying this compound in plant metabolomics. In studies of Arabidopsis thaliana mutants, LC/ESI-QTOF-MS analysis of seed extracts revealed a significant accumulation of several phenolic choline (B1196258) esters, including this compound. nih.govepa.gov The method couples the separation capabilities of liquid chromatography with the high mass accuracy and resolution of a QTOF mass spectrometer, allowing for the confident identification of metabolites. nih.gov

In a differential analysis comparing wild-type and mutant Arabidopsis seeds, LC/ESI-QTOF-MS profiling identified features co-eluting at a specific retention time. hmdb.ca These features, including the molecular ion and a characteristic in-source fragment, were correlated and attributed to a single compound, later confirmed as a derivative of this compound. hmdb.ca The high resolution of the TOF analyzer provides accurate mass measurements, which is critical for calculating the elemental composition of the detected ions. nih.govjfda-online.com

Table 1: LC/ESI-QTOF-MS Data for a this compound-Related Compound in Arabidopsis tt4 Seeds

| Parameter | Observation | Reference |

|---|---|---|

| Retention Time | 7.0 min | hmdb.ca |

| Detected Features | Molecular Ion (m/z 386.183), Isotope Peaks (m/z 387.188, 388.189), In-source Fragment (m/z 165.058) | hmdb.ca |

| Analysis Mode | Positive Electrospray Ionization (ESI+) | hmdb.ca |

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS)

UHPLC-HRMS systems enhance the speed and resolution of chromatographic separations compared to conventional HPLC, making them ideal for complex metabolomic profiling. nih.govscioninstruments.com The use of UHPLC reduces run times and improves peak separation, while HRMS provides high mass accuracy and sensitivity. scioninstruments.comacs.org This technique has been successfully applied to characterize the metabolic profile of plant extracts. For instance, in an analysis of Posidonia oceanica, UHPLC coupled to high-resolution ESI-MS/MS (UPLC-HRESI-MS/MS) was used to identify a range of secondary metabolites, including this compound. wikipedia.org The high resolving power of the mass analyzer, such as an Orbitrap or TOF, is crucial for distinguishing between isobaric compounds and for the accurate determination of elemental formulas. nih.gov

Table 2: UHPLC-HRMS Identification of this compound

| Matrix | Observed m/z [M]+ | Calculated m/z [M]+ | Key Fragment Ions | Reference |

|---|---|---|---|---|

| Posidonia oceanica Extract | 224.1281 | 224.1281 | 165.049, 155.9746, 125.2647 | wikipedia.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomic Profiling

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. contaminantdb.cagcms.cz However, its direct application to this compound is challenging. As a quaternary ammonium (B1175870) salt, this compound is non-volatile and thermally labile, making it unsuitable for direct GC analysis where high temperatures are used in the injection port. contaminantdb.caresearchgate.net

For GC-MS analysis to be feasible, non-volatile compounds require a chemical derivatization step to increase their volatility and thermal stability. nih.govresearchgate.net Common derivatization methods include silylation, acylation, or alkylation, which mask polar functional groups. nih.govresearchgate.netscribd.com While specific GC-MS applications for this compound are not prominent in published research, which overwhelmingly favors LC-MS techniques, theoretical predictions of its mass spectrum exist. acs.org Databases like the Human Metabolome Database (HMDB) provide predicted GC-MS spectra for both the non-derivatized molecule and its trimethylsilyl (B98337) (TMS) derivative, suggesting that analysis would be possible following a suitable derivatization protocol. hmdb.ca

The necessity of this extra sample preparation step, which can introduce variability, is a primary reason why LC-MS methods are preferred for the analysis of choline esters. acs.orgmdpi.com

Collision-Induced Dissociation (CID)-MS/MS Analysis for Structural Elucidation

Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to fragment selected ions to obtain structural information. An ion of interest (the precursor ion) is selected, accelerated, and collided with neutral gas molecules, causing it to break apart into product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule.

CID has been pivotal in the structural confirmation of this compound. nih.govhmdb.ca In the analysis of compounds from Arabidopsis seed extracts, precursor ions were subjected to fragmentation at different collision energies. hmdb.ca The CID mass spectrum of synthetic this compound was used for comparison, confirming the identity of the unknown compound. The fragmentation data revealed characteristic product ions and neutral losses that correspond to specific substructures of the molecule. hmdb.ca

Table 3: Characteristic Fragment Ions of this compound from CID-MS/MS Analysis

| Precursor Ion (m/z) | Collision Energy | Key Product Ions (m/z) | Interpretation | Reference |

|---|---|---|---|---|

| 386.183 (Hexoside derivative) | 15 and 25 eV | 165.058, 121.017 | In-source fragment, 4-hydroxybenzoyl substructure | hmdb.ca |

| Synthetic this compound | Not specified | 165, 121, 93 | Characteristic fragments of the aglycone | hmdb.ca |

Electrospray Ionization-Fourier Transform Ion Cyclotron Resonance (ESI-FTICR)-MS Analysis

Electrospray ionization-Fourier transform ion cyclotron resonance mass spectrometry (ESI-FTICR-MS) offers exceptionally high resolving power and mass accuracy, often in the sub-parts-per-million (ppm) range. This makes it an invaluable tool for the unambiguous determination of the elemental composition of unknown compounds.

In the context of identifying novel metabolites in Arabidopsis, ESI-FTICR-MS was used to analyze fractions from a seed extract. nih.govhmdb.ca The molecular ion corresponding to a this compound derivative was detected at m/z 386.18029. hmdb.ca The ultra-high resolution of the FTICR-MS instrument allowed for the determination of a single, unique elemental formula from a list of potential candidates generated by lower-resolution instruments, thereby confirming the molecular composition with high confidence. hmdb.ca This level of precision is crucial for distinguishing between compounds with very similar masses in complex biological samples.

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of components between a mobile phase and a stationary phase. For the analysis of this compound, various chromatographic methods are employed, primarily as the separation front-end for mass spectrometry.

The liquid chromatography methods discussed previously, such as LC/ESI-QTOF-MS (Section 5.1.1) and UHPLC-HRMS (Section 5.1.2), are fundamental chromatographic techniques for its analysis. nih.govwikipedia.org

Beyond conventional LC, other specialized techniques have been developed. Micellar Electrokinetic Chromatography (MECC) is a capillary electrophoresis technique that has been optimized for the analysis of aromatic choline esters. mdpi.com In this method, a surfactant is added to the buffer above its critical micellar concentration, forming micelles that act as a pseudo-stationary phase, enabling the separation of neutral and charged analytes. mdpi.com An efficient MECC method was developed for determining aromatic choline esters, including this compound, in seeds of cruciferous plants like Sinapis alba (white mustard). mdpi.com The method utilized an anionic bile salt as the micellar phase and achieved detection limits in the femtomole range. mdpi.com

Table 4: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| 4-hexosyloxybenzoylcholine |

| 4-hexosyloxycinnamoylcholine |

| 3-(4-hexosyloxyphenyl)propanoylcholine |

| Naringenin chalcone (B49325) |

| Sinapic acid |

| Sinapine (B1681761) |

| Sinapine thiocyanate |

| 4-hydroxybenzyl cyanide |

| 3-Hydroxy-4-methoxycinnamoylcholine |

| 3,4-Methoxybenzoyl choline |

| Sinalbin |

High-Performance Liquid Chromatography (HPLC) for Separation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation of this compound from complex biological samples. wikipedia.org Reversed-phase chromatography (RPC) is a commonly employed method for the analysis of phenolic choline esters and their derivatives. acs.orgnih.gov In RPC, a nonpolar stationary phase, such as a C18 or C8 column, is used with a polar mobile phase. dss.go.thyoutube.com The separation of compounds like this compound is achieved by manipulating the composition of the mobile phase, which typically consists of an aqueous component and an organic solvent like acetonitrile (B52724) or methanol. youtube.comtandfonline.com

For the analysis of phenolic choline esters, including this compound, gradient elution is often utilized. dss.go.thtandfonline.com This involves changing the concentration of the organic solvent in the mobile phase over the course of the analysis to achieve optimal separation of compounds with varying polarities. tandfonline.com The pH of the aqueous component of the mobile phase is a critical parameter that can be adjusted to optimize the retention and separation of phenolic compounds. acs.org For instance, the separation of related phenolic acids has been optimized by testing a range of pH values from 2.5 to 6.0. acs.org

In a metabolite profiling study of Arabidopsis, this compound was identified with a retention time of 12.28 minutes using an HPLC system. While specific column and mobile phase details for this exact analysis are not provided in the available literature, the general principles of reversed-phase HPLC for phenolic compounds are applicable.

Table 1: General Parameters for HPLC Analysis of Phenolic Compounds

| Parameter | Description | Common Settings |

| Stationary Phase | The solid material in the column that separates the analytes. | C18 or C8 reversed-phase columns |

| Mobile Phase | The solvent that moves the analytes through the column. | A mixture of water (often with a buffer or acid) and an organic solvent (e.g., acetonitrile, methanol). |

| Elution Mode | The method of passing the mobile phase through the column. | Gradient elution is common for complex samples. |

| Detection | The method used to detect the analytes as they elute from the column. | UV detection or Mass Spectrometry (MS). |

Application in Metabolomics Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has been instrumental in elucidating the roles of compounds like this compound in various biological systems.

Identification in Metabolome Analysis of Biosynthetic Mutants

Metabolome analysis of biosynthetic mutants is a powerful strategy for identifying the functions of genes and discovering novel metabolites. In a study of Arabidopsis thaliana mutants deficient in flavonoid biosynthesis, specifically the transparent testa4 (tt4) and transparent testa5 (tt5) mutants, a significant accumulation of this compound was observed in the seeds. dss.go.th The tt4 mutant lacks chalcone synthase activity, while tt5 lacks chalcone isomerase activity, both of which are key enzymes in the flavonoid biosynthesis pathway. dss.go.th

The deficiency in these enzymes leads to a redirection of metabolic flux, resulting in the increased production of other phenolic compounds, including phenolic choline esters like this compound. dss.go.th The identification of this compound was achieved using liquid chromatography coupled to electrospray ionization quadrupole time-of-flight mass spectrometry (LC/ESI-QTOF-MS). dss.go.th The structure was further confirmed by comparing its collision-induced dissociation (CID) mass spectrum with that of a chemically synthesized standard, which showed characteristic fragment ions at m/z 165, 121, and 93. researchgate.net This research highlights how the analysis of mutants can lead to the identification of otherwise unobserved metabolic pathways. dss.go.th

Detection in Plant Metabolite Profiling

Plant metabolite profiling aims to comprehensively identify and quantify the small molecules present in plant tissues. This compound has been detected in metabolite profiling studies of Arabidopsis thaliana. dss.go.th In one such study investigating the spatial distribution of secondary metabolites in Arabidopsis leaves responding to infection by the bacterium Pseudomonas syringae pv. tomato, this compound was identified as one of the soluble secondary metabolites. gcirc.org This finding suggests a potential role for this compound in the plant's defense response to pathogens.

The analysis of plant extracts is often performed using LC-MS-based techniques, which allow for the sensitive and selective detection of a wide range of metabolites. mdpi.com The coupling of liquid chromatography with mass spectrometry provides not only retention time data but also mass-to-charge ratio and fragmentation patterns, which are crucial for the putative identification and structural elucidation of compounds like this compound. wikipedia.orgdss.go.th

Association with Metabolomic Changes in Research Studies (e.g., gut dyshomeostasis models)

Recent metabolomics studies have implicated this compound in the context of gut dyshomeostasis and its association with certain diseases. In a study investigating the gut microbiome and metabolome of patients with neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS), an increase in this compound was observed in the fecal metabolome. nih.govresearchgate.net This alteration in the level of this compound was significantly associated with changes in the abundance of certain gut microbial taxa. nih.govresearchgate.net

These findings suggest that this compound may be a biomarker or a contributing factor in the metabolic dysregulation associated with gut dysbiosis in the context of neurodegenerative diseases. nih.govresearchgate.net The study utilized untargeted mass spectrometry-based metabolomics to analyze the complex metabolic profiles of stool samples, highlighting the power of this approach in identifying novel associations between the gut microbiome, the metabolome, and human health. nih.gov

Table 2: Research Findings on this compound in Metabolomics

| Research Area | Organism/System | Key Finding | Analytical Technique |

| Biosynthetic Mutants | Arabidopsis thaliana (seeds) | Strong accumulation in tt4 and tt5 mutants. | LC/ESI-QTOF-MS |

| Plant Metabolite Profiling | Arabidopsis thaliana (leaves) | Identified as a soluble secondary metabolite in response to pathogen infection. | HPLC, likely coupled with MS |

| Gut Dyshomeostasis | Human (fecal metabolome) | Increased levels associated with gut dysbiosis in neurodegenerative diseases. | Untargeted mass spectrometry-based metabolomics |

Future Research Directions

Elucidation of Specific Biological Functions and Mechanisms

A primary focus for future research will be to systematically uncover the specific biological activities of 4-Hydroxybenzoylcholine and the underlying mechanisms through which these effects are mediated. As a choline (B1196258) ester, it is plausible that this compound interacts with cholinergic receptors, namely muscarinic and nicotinic receptors, which are pivotal in a vast array of physiological processes. pharmacology2000.comnih.gov Investigation into its potential as a cholinergic agonist or antagonist is a logical starting point.

Furthermore, given its structural similarity to other phenolic compounds, exploring its potential antioxidant and anti-inflammatory properties is warranted. Many plant-derived phenolic compounds are known to exhibit these activities, and determining if this compound shares these characteristics could open up new avenues for its application. Research should aim to move beyond inferential analysis and conduct direct assays to determine its specific effects and potency.

Dissection of Enzyme Contributions in Biosynthetic Pathways

The precise enzymatic machinery responsible for the synthesis of this compound in plants like Sinapis alba is yet to be fully elucidated. While the biosynthesis of the well-known choline ester acetylcholine (B1216132) involves the enzyme choline acetyltransferase, which facilitates the transfer of an acetyl group to choline, the specific enzyme that catalyzes the esterification of 4-hydroxybenzoic acid with choline remains to be identified. youtube.comsigmaaldrich.compharmaguideline.com

Future research should focus on identifying and characterizing the specific acyltransferase(s) involved in this biosynthetic pathway. A deeper understanding of these enzymes could be achieved through transcriptomic and proteomic analyses of Sinapis alba tissues where this compound is abundant. frontiersin.orgresearchgate.netnih.gov This knowledge could pave the way for biotechnological production of this compound. Additionally, investigating the enzymes responsible for its degradation, such as cholinesterases or other esterases, will be crucial to understanding its metabolic fate and turnover in biological systems. nih.gov

Development of Improved Purification, Isolation, and Analytical Methods

While methods for the analysis of choline and its esters exist, there is a need to develop and refine techniques specifically for the purification, isolation, and quantification of this compound. nist.govresearchgate.netnih.gov Current approaches for alkaloid and choline ester separation can be built upon to create more efficient and scalable methods.

Advanced chromatographic techniques, such as high-speed counter-current chromatography (HSCCC) and preparative high-performance liquid chromatography (HPLC), offer promising avenues for obtaining high-purity this compound from natural sources. lifeasible.comcolumn-chromatography.comnih.govnih.gov Furthermore, the development of sensitive and specific analytical methods, likely employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), will be essential for accurate quantification in complex biological matrices. nih.gov Such methods are critical for detailed pharmacokinetic and metabolic studies.

Exploration of its Role as a Metabolic Marker in Diverse Biological Systems

The study of choline metabolites as biomarkers for various physiological and pathological states is a rapidly growing field. nih.govclinicaltrials.govgrantome.comnih.gov Future investigations should explore the potential of this compound as a metabolic marker in organisms where it is endogenously produced, such as Sinapis alba. Its levels could potentially reflect specific metabolic states or responses to environmental stimuli in these plants.

Moreover, if this compound is found to be metabolized by other organisms, including humans, after consumption of plants like white mustard, it could serve as a biomarker of dietary intake or reflect individual differences in metabolism. Metabolomic studies will be instrumental in exploring the presence and potential significance of this compound and its metabolites in various biological fluids and tissues.

Investigation of Molecular Targets for Observed Activities

A critical area of future research will be the identification and characterization of the specific molecular targets of this compound. Based on its structure as a choline ester, the primary hypothesized targets are the muscarinic and nicotinic acetylcholine receptors. pharmacology2000.comnih.govdrugbank.com Binding assays and functional studies with these receptors will be necessary to confirm this interaction and to determine the binding affinity and functional consequences (e.g., activation or inhibition).

Beyond cholinergic receptors, it is also important to explore other potential molecular targets that might mediate any observed antioxidant or anti-inflammatory effects. Techniques such as affinity chromatography and computational docking studies could be employed to identify novel protein targets. A thorough understanding of its molecular interactions is fundamental to elucidating its mechanism of action and assessing its therapeutic potential.

Q & A

Q. How can researchers ensure reproducibility when documenting this compound experiments?

- Follow FAIR data principles: Deposit raw spectra, chromatograms, and protocols in repositories like RADAR4Chem or Chemotion. Report detailed metadata (e.g., solvent purity, instrument settings) and adhere to journal guidelines (e.g., Beilstein Journal’s experimental section standards) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。